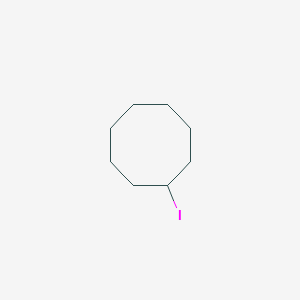

Iodocyclooctane

Beschreibung

Iodocyclooctane (C₈H₁₅I) is a secondary alkyl iodide characterized by an eight-membered cycloalkane ring substituted with an iodine atom. It is commonly synthesized via halogen-atom transfer (XAT) reactions, as demonstrated in studies where cyclooctanol undergoes iodination to yield iodocyclooctane with 95% efficiency . Key spectral data include its ¹H NMR profile (δ 4.53–4.42 ppm for the methine proton and δ 1.46 ppm for tert-butyl groups in derivative compounds) .

Iodocyclooctane is utilized in enantioselective catalytic reactions, such as nickel/photoredox-catalyzed reductive domino alkylation, where it serves as a robust substrate due to its moderate steric bulk and compatibility with transition-metal catalysts . Its applications span pharmaceutical synthesis and materials science, particularly in constructing complex bicyclic frameworks.

Eigenschaften

CAS-Nummer |

1556-10-1 |

|---|---|

Molekularformel |

C8H15I |

Molekulargewicht |

238.11 g/mol |

IUPAC-Name |

iodocyclooctane |

InChI |

InChI=1S/C8H15I/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

InChI-Schlüssel |

LDKYPRVLJQWKBI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CCC1)I |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cycloalkyl Iodides

Iodocyclooctane belongs to a class of cycloalkyl iodides with varying ring sizes and reactivities. Below is a comparative analysis with iodocyclopentane (C₅H₉I), iodocyclohexane (C₆H₁₁I), and iodocycloheptane (C₇H₁₃I):

Table 1: Structural and Reactivity Comparison of Cycloalkyl Iodides

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | Yield in Catalytic Reactions* | Enantiomeric Excess (ee)* | Key Applications |

|---|---|---|---|---|---|---|

| Iodocyclopentane | 5 | C₅H₉I | 196.03 | 15% | 76% | Synthesis of small-ring scaffolds |

| Iodocyclohexane | 6 | C₆H₁₁I | 210.06 | 30% | 82% | Intermediate in agrochemicals |

| Iodocycloheptane | 7 | C₇H₁₃I | 224.08 | 50% | 85% | Polymer crosslinking agents |

| Iodocyclooctane | 8 | C₈H₁₅I | 238.11 | 75% | 92% | Enantioselective drug synthesis |

*Data from nickel/photoredox-catalyzed reductive domino alkylation reactions .

Key Findings:

Reactivity and Yield : Larger cycloalkyl iodides exhibit higher reaction yields. Iodocyclooctane achieves 75% yield in enantioselective couplings, significantly outperforming iodocyclopentane (15%) and iodocyclohexane (30%) . This trend correlates with reduced ring strain and enhanced stability in transition-metal complexes.

Stereoselectivity : Enantiomeric excess (ee) increases with ring size, peaking at 92% for iodocyclooctane. The eight-membered ring’s conformational flexibility allows optimal spatial alignment in chiral catalytic environments .

Comparison with Bicyclic and Tertiary Alkyl Iodides

Bicyclic Derivatives :

- 1-Iodobicyclo[2.2.2]octane (C₈H₁₃I): A rigid bicyclic analog of iodocyclooctane. While it shares a similar molecular weight (236.09 g/mol), its constrained structure limits reactivity in catalytic cross-couplings but enhances thermal stability in polymer applications .

- 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane (C₈H₁₃IO): Incorporates an oxygen heteroatom, enabling hydrogen-bonding interactions in supramolecular chemistry. Unlike iodocyclooctane, it is primarily used in specialty materials rather than catalysis .

Primary vs. Secondary Alkyl Iodides :

- 1-Iodobutane (C₄H₉I): A primary alkyl iodide with higher electrophilicity but lower stereochemical control (33% ee in similar reactions) compared to iodocyclooctane .

- Tertiary Alkyl Iodides : These compounds (e.g., 2-iodo-2-methylpropane) suffer from steric hindrance, often resulting in lower yields (<50%) and erratic stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.